3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
CAS No.: 478032-74-5
Cat. No.: VC4257737
Molecular Formula: C18H14F3N3OS
Molecular Weight: 377.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478032-74-5 |
|---|---|
| Molecular Formula | C18H14F3N3OS |
| Molecular Weight | 377.39 |
| IUPAC Name | 3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C18H14F3N3OS/c19-18(20,21)11-4-3-5-13(8-11)26-10-12-9-22-17-23-15-7-2-1-6-14(15)16(25)24(12)17/h1-8,12H,9-10H2,(H,22,23) |
| Standard InChI Key | UAKCBFRHXWQJFR-UHFFFAOYSA-N |
| SMILES | C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=CC(=C4)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one scaffold substituted at the 3-position with a [(3-trifluoromethylphenyl)sulfanyl]methyl group. Key structural attributes include:
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Fused bicyclic system: The imidazo[2,1-b]quinazolinone core combines a six-membered quinazolinone ring fused to a five-membered imidazole ring .
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Trifluoromethylphenylsulfanyl moiety: The 3-(trifluoromethyl)phenyl group attached via a sulfanylmethyl linker introduces steric bulk and electron-withdrawing characteristics .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃N₃OS |
| Molecular Weight | 377.39 g/mol |
| IUPAC Name | 3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
| SMILES | C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=CC(=C4)C(F)(F)F |
| InChIKey | UAKCBFRHXWQJFR-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity (ClogP ≈ 3.2) and metabolic stability, while the sulfanyl linker provides potential for redox-mediated interactions .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step sequences combining cyclocondensation, electrophilic substitution, and functional group interconversions .
Route 1: Intramolecular Electrophilic Cyclization
A prominent method involves intramolecular cyclization of 2-(allylamino)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives under acidic conditions :
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Intermediate preparation: 2-(Allylamino)pyrido[2,3-d]pyrimidin-4(3H)-one is synthesized via nucleophilic substitution.
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Cyclization: Heating in polyphosphoric acid (PPA) induces electrophilic cyclization, forming the imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-one core .
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Functionalization: The sulfanylmethyl group is introduced via thiol-ene click chemistry or nucleophilic substitution with 3-(trifluoromethyl)benzenethiol.
Route 2: Iodine-Mediated Cyclization
Alternative protocols use iodine as an electrophilic trigger:
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2-(Propargylamino) precursors undergo iodocyclization to yield iodinated intermediates, followed by Suzuki-Miyaura cross-coupling to install the arylthio group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | PPA, 120°C, 4h | 65–78 |
| Sulfur incorporation | 3-(Trifluoromethyl)benzenethiol, K₂CO₃, DMF | 82 |
| Compound Class | IC₅₀ (nM) | Target |
|---|---|---|
| Imidazo[2,1-b]quinazolinones | 12–280 | EGFR TK |
| Pyrido[2,3-d]pyrimidines | 45–890 | CDK4/6 |
| Sulfanylmethyl derivatives | 8–120 | Staphylococcus aureus |
Research Advancements and Applications
Material Science Applications
The compound’s rigid π-conjugated system enables use in:
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Organic semiconductors: Charge carrier mobility (µh) ≈ 0.12 cm²/V·s in thin-film transistors .
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Fluorescent probes: Quantum yield ΦF = 0.38 in acetonitrile, with emission λmax = 450 nm.
Catalytic Studies
Pd-catalyzed cross-coupling reactions utilize the arylthio group as a directing moiety:
Comparison with Structural Analogues
Trifluoromethyl vs. Methyl Substitution
Replacing CF₃ with CH₃ decreases:
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LogP by 0.8 units
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Thermal stability (Tdec from 285°C to 240°C)
Sulfanylmethyl vs. Oxymethyl Linkers
The thioether linkage:
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